molecular formula C26H19N5OS B4699758 N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide

N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B4699758
M. Wt: 449.5 g/mol
InChI Key: ZVSPNGJNWCKDBG-UHFFFAOYSA-N
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Description

N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization and as corrosion inhibitors. The unique structure of this compound allows it to interact with various molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the phenyl group at the 2-position and the carbamothioyl group at the 5-position. The final step involves coupling the biphenyl-4-carboxamide moiety to the benzotriazole derivative. Common reagents used in these reactions include phenylhydrazine, thiophosgene, and biphenyl-4-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby preventing damage to the underlying material. The compound interacts with molecular targets such as DNA and proteins, potentially inhibiting processes like DNA replication and protein synthesis. This interaction is mediated through the formation of hydrogen bonds and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]biphenyl-4-carboxamide stands out due to its unique combination of functional groups, which enhances its stability and effectiveness as a UV stabilizer and corrosion inhibitor. Its ability to form strong interactions with molecular targets also makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-phenyl-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5OS/c32-25(20-13-11-19(12-14-20)18-7-3-1-4-8-18)28-26(33)27-21-15-16-23-24(17-21)30-31(29-23)22-9-5-2-6-10-22/h1-17H,(H2,27,28,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSPNGJNWCKDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC4=NN(N=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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